SB 706504

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

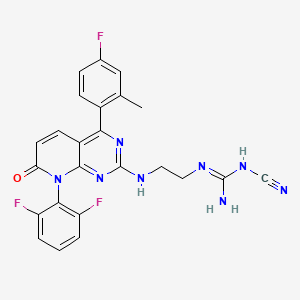

Molecular Formula |

C24H19F3N8O |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |

InChI |

InChI=1S/C24H19F3N8O/c1-13-11-14(25)5-6-15(13)20-16-7-8-19(36)35(21-17(26)3-2-4-18(21)27)22(16)34-24(33-20)31-10-9-30-23(29)32-12-28/h2-8,11H,9-10H2,1H3,(H3,29,30,32)(H,31,33,34) |

InChI Key |

ZQFBVJBAWLZLOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Impact of SB 706504 on Macrophage Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SB 706504, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, on macrophage gene expression. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Core Findings: Selective Suppression of Inflammatory Genes

This compound has been identified as a selective inhibitor of the p38 MAPK pathway, playing a crucial role in modulating the inflammatory response in macrophages. Studies have demonstrated its efficacy in suppressing the expression of a specific subset of inflammatory genes, particularly in the context of chronic obstructive pulmonary disease (COPD).

Quantitative Analysis of Gene Expression Changes

The inhibitory effects of this compound on gene expression in lipopolysaccharide (LPS)-stimulated monocyte-derived macrophages (MDMs) from COPD patients have been quantified. The data reveals a significant reduction in the mRNA levels of key pro-inflammatory cytokines and chemokines. The combination of this compound with dexamethasone has been shown to produce a more potent suppressive effect.

| Gene | Treatment | Mean Fold Change (vs. LPS alone) |

| TNFα | This compound | -2.04 |

| Dexamethasone | -3.39 | |

| This compound + Dexamethasone | -8.90 | |

| GM-CSF | This compound | Significant Reduction |

| IL-6 | This compound | Significant Reduction |

| IL-8 | This compound | Less Affected |

| IL-1β | This compound & Dexamethasone | Insensitive |

| IL-18 | This compound & Dexamethasone | Insensitive |

| CCL5 | This compound & Dexamethasone | Insensitive |

Table 1: Summary of quantitative data on the effect of this compound on the expression of inflammatory genes in LPS-stimulated macrophages from COPD patients. Data is synthesized from findings indicating a greater suppressive effect with combination therapy[1].

Protein expression studies corroborate the gene expression data, showing a significant reduction in the production of TNFα, GM-CSF, and IL-6 from LPS-stimulated COPD macrophages upon treatment with this compound[1]. Notably, IL-8 production was less affected[1].

Experimental Protocols

The following methodologies are based on studies investigating the effects of this compound on macrophage gene expression.

Isolation and Culture of Monocyte-Derived Macrophages (MDMs)

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by positive selection using anti-CD14 magnetic beads.

-

Macrophage Differentiation: Isolated monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin. Differentiation into macrophages is induced by the addition of macrophage colony-stimulating factor (M-CSF) for 7-14 days.

-

Cell Stimulation: Differentiated MDMs are pre-incubated with this compound (typically in the range of 1-10 µM), dexamethasone, or a combination of both for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours) to induce an inflammatory response.

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from the stimulated MDMs using a suitable commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., TNFα, IL-6, IL-8) are quantified using qRT-PCR with specific primers and probes. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

-

Microarray Analysis: For a broader view of gene expression changes, microarray analysis can be performed using platforms such as Affymetrix GeneChip arrays. This allows for the simultaneous measurement of the expression of thousands of genes.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting the p38 MAPK signaling pathway, a key cascade in the cellular response to inflammatory stimuli like LPS.

LPS-Induced Inflammatory Signaling in Macrophages

Caption: LPS-induced p38 MAPK signaling pathway in macrophages.

Upon stimulation with LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the p38 MAPK and NF-κB pathways. The p38 MAPK pathway, through downstream kinases like MK2, can regulate the expression of inflammatory genes at both the transcriptional and post-transcriptional levels.

Mechanism of this compound Action

References

In-Depth Technical Guide: SB 706504 and its Role in TNF-alpha Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that leads to the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound, with a particular focus on its mechanism of action in suppressing Tumor Necrosis Factor-alpha (TNF-α), a critical mediator of inflammation. This document details the underlying signaling pathways, provides established experimental protocols for studying its effects, and presents available quantitative data on its inhibitory activity.

Introduction

Chronic inflammatory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), are characterized by the overproduction of inflammatory mediators, including TNF-α. The p38 MAPK signaling pathway plays a crucial role in the regulation of TNF-α synthesis at both the transcriptional and post-transcriptional levels.[1][2] this compound has emerged as a valuable research tool for investigating the role of p38 MAPK in inflammation and as a potential therapeutic agent for inflammatory disorders. This guide will delve into the technical aspects of this compound's function and its application in research settings.

Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of p38 MAPK. Specifically, it is a potent inhibitor of the p38α isoform. The inhibition of p38 MAPK disrupts the downstream signaling events that are essential for the production of TNF-α and other pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).

Signaling Pathway

The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli. Upon activation, p38 MAPK phosphorylates and activates a number of downstream targets, including transcription factors and other kinases, which collectively regulate the expression of inflammatory genes.

Caption: p38 MAPK signaling pathway leading to TNF-α production.

Quantitative Data

This compound is a highly selective p38 MAPK inhibitor. The available quantitative data primarily focuses on its inhibitory concentration against p38α.

| Target | IC50 | Assay Conditions | Reference |

| p38α MAPK | 2.5 nM | Cell-free kinase assay | --INVALID-LINK-- |

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on TNF-α suppression in vitro. These are generalized methods and may require optimization for specific cell types and experimental conditions.

In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol describes the stimulation of macrophages with LPS to induce TNF-α production and how to assess the inhibitory effect of this compound.

Caption: Experimental workflow for in vitro studies.

4.1.1. Materials

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)

-

Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS, M-CSF)

-

This compound (Tocris Bioscience, or other reputable supplier)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kit for human TNF-α

-

RNA extraction kit

-

RT-qPCR reagents (reverse transcriptase, primers, probes, master mix)

4.1.2. Cell Culture and Differentiation (for primary cells)

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs and allow monocytes to adhere for 2-4 hours.

-

Wash away non-adherent cells and culture the adherent monocytes in macrophage differentiation medium for 5-7 days.

4.1.3. Experimental Procedure

-

Seed the differentiated macrophages or macrophage cell line into 96-well plates at a density of approximately 2 x 105 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

-

Add LPS to each well to a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically).

-

Incubate the plates for 4-24 hours, depending on whether protein or mRNA levels are being assessed.

4.1.4. Measurement of TNF-α Protein (ELISA)

-

After the incubation period, centrifuge the plates and carefully collect the culture supernatants.

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the concentration of TNF-α from a standard curve.

4.1.5. Measurement of TNF-α mRNA (RT-qPCR)

-

After the incubation period, lyse the cells directly in the wells.

-

Extract total RNA using a commercially available kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time quantitative PCR using primers and a probe specific for human TNF-α.

-

Normalize the TNF-α gene expression to a housekeeping gene (e.g., GAPDH, β-actin).

Conclusion

This compound is a powerful research tool for dissecting the role of the p38 MAPK signaling pathway in inflammatory processes. Its high potency and selectivity for p38α make it an ideal compound for in vitro and potentially in vivo studies aimed at understanding the regulation of TNF-α and other inflammatory cytokines. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the anti-inflammatory properties of this compound and to explore its potential as a therapeutic agent for the treatment of chronic inflammatory diseases. Further research is warranted to fully elucidate its in vivo efficacy and to expand the quantitative dataset on its inhibitory effects on a broader range of cytokines.

References

Methodological & Application

Application Notes and Protocols for SB 706504

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation, often triggered by cellular stressors like lipopolysaccharide (LPS), leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3] Consequently, this compound is a valuable tool for investigating the role of the p38 MAPK pathway in various biological processes and holds potential as a therapeutic agent for inflammatory diseases. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.

Physicochemical and Solubility Data

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound and provides guidance on preparing stock solutions.

| Property | Value | Source |

| CAS Number | 911110-38-8 | |

| Molecular Weight | 492.46 g/mol | |

| Formula | C₂₄H₁₉F₃N₈O | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Storage | Store solid compound desiccated at room temperature. |

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.92 mg of this compound.

-

Dissolving the Compound: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.92 mg of compound.

-

Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Dilution Calculator:

The following table provides pre-calculated volumes of DMSO required to prepare common stock solution concentrations from 1 mg, 5 mg, and 10 mg of this compound powder.

| Desired Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 2.03 mL |

| 5 mM | 1 mg | 0.41 mL |

| 10 mM | 1 mg | 0.20 mL |

| 1 mM | 5 mg | 10.15 mL |

| 5 mM | 5 mg | 2.03 mL |

| 10 mM | 5 mg | 1.02 mL |

| 1 mM | 10 mg | 20.31 mL |

| 5 mM | 10 mg | 4.06 mL |

| 10 mM | 10 mg | 2.03 mL |

General Protocol for Treating Cells with this compound

This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell type and experimental design and should be determined empirically.

Materials:

-

Cultured cells in appropriate cell culture plates or flasks

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at the desired density in culture plates and allow them to adhere and reach the desired confluency.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the culture medium containing the desired concentration of this compound or the vehicle control to the cells.

-

Incubation: Incubate the cells for the desired period. For studies involving stimulation (e.g., with LPS), this compound is typically added as a pre-treatment for 30-60 minutes before the addition of the stimulus.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, quantitative PCR, or ELISA, to assess the effects of this compound on the target signaling pathway and cellular responses.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LPS-induced p38 MAPK signaling pathway that is inhibited by this compound and a typical experimental workflow for studying its effects.

Caption: LPS-induced p38 MAPK signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for investigating the effects of this compound.

References

- 1. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SB 706504 in Cytokine Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental design of cytokine analysis using the selective p38 MAPK inhibitor, SB 706504. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and the therapeutic potential of p38 MAPK inhibition.

Introduction to this compound

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC50 value of 2.5 nM.[1] The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines. By inhibiting p38 MAPK, this compound can effectively reduce the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNFα), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-6 (IL-6).[1] This makes this compound a valuable tool for studying the role of the p38 MAPK pathway in inflammatory diseases and for evaluating the efficacy of anti-inflammatory compounds.

Mechanism of Action

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, including inflammatory signals like lipopolysaccharide (LPS). Activation of this pathway results in the phosphorylation and activation of downstream targets, leading to the transcription and translation of pro-inflammatory cytokine genes. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation. This blockade of p38 MAPK signaling leads to a reduction in the synthesis and release of inflammatory cytokines.

Data Presentation

The following tables provide an example of how to present quantitative data from cytokine analysis experiments using this compound. The data shown are hypothetical and intended to illustrate the expected outcomes.

Table 1: Effect of this compound on Cytokine Secretion in LPS-Stimulated Macrophages (ELISA)

| Treatment Group | TNFα (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |

| Vehicle Control | 25.3 ± 5.1 | 15.8 ± 3.9 | 10.2 ± 2.5 |

| LPS (100 ng/mL) | 1589.6 ± 120.4 | 1245.7 ± 98.2 | 850.4 ± 75.1 |

| LPS + this compound (1 µM) | 350.1 ± 45.2 | 450.9 ± 50.3 | 798.6 ± 65.8 |

| LPS + this compound (10 µM) | 150.7 ± 20.8 | 210.4 ± 30.1 | 750.2 ± 55.9 |

Table 2: Effect of this compound on Intracellular Cytokine Production in LPS-Stimulated Macrophages (Flow Cytometry)

| Treatment Group | % TNFα+ Cells | % IL-6+ Cells |

| Vehicle Control | 1.2 ± 0.3 | 0.8 ± 0.2 |

| LPS (100 ng/mL) | 65.4 ± 5.8 | 58.9 ± 4.7 |

| LPS + this compound (1 µM) | 20.1 ± 2.5 | 25.3 ± 3.1 |

| LPS + this compound (10 µM) | 8.7 ± 1.2 | 12.6 ± 1.9 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific cell types and experimental conditions.

Protocol 1: Analysis of Cytokine Secretion by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted cytokines in the supernatant of cultured macrophages treated with this compound and stimulated with LPS.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or primary macrophages)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kits for target cytokines (e.g., TNFα, IL-6, IL-8)

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with this compound: The next day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include wells with no LPS as a negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

-

ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.

Protocol 2: Analysis of Intracellular Cytokine Production by Flow Cytometry

This protocol details the use of intracellular cytokine staining and flow cytometry to determine the percentage of cytokine-producing cells within a population following treatment with this compound and LPS stimulation.

Materials:

-

Macrophage cell line or primary macrophages

-

Cell culture medium

-

This compound

-

LPS

-

Brefeldin A (protein transport inhibitor)

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD11b) and intracellular cytokines (e.g., TNFα, IL-6)

-

Fixation/Permeabilization Buffer

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed macrophages in a 24-well plate and treat with this compound and LPS as described in Protocol 1.

-

Protein Transport Inhibition: Four hours before the end of the incubation period, add Brefeldin A to each well to a final concentration of 10 µg/mL. This will cause cytokines to accumulate within the cells.

-

Cell Harvesting: After the full incubation, gently scrape the cells from the wells and transfer them to flow cytometry tubes.

-

Surface Staining: Wash the cells with PBS and then stain with fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice.

-

Fixation and Permeabilization: Wash the cells again and then resuspend them in Fixation/Permeabilization buffer for 20 minutes at room temperature.

-

Intracellular Staining: Wash the cells with Permeabilization Buffer and then stain with fluorescently conjugated antibodies against intracellular cytokines for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Wash the cells a final time and resuspend them in PBS. Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to determine the percentage of cells positive for each cytokine.

References

Application Notes: Modulation of p38 MAPK Signaling by SB 706504 Detected via Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of SB 706504, a potent p38 MAPK inhibitor, in cell-based assays and subsequent analysis of p38 phosphorylation by Western blotting.[1][2][3][4] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[5][6][7][8] Dysregulation of this pathway is implicated in various diseases, including chronic obstructive pulmonary disease (COPD).[1] this compound has been shown to inhibit the lipopolysaccharide (LPS)-stimulated expression of inflammatory genes in macrophages.[1][4] This application note outlines the methodology to assess the inhibitory effect of this compound on p38 activation by measuring the levels of phosphorylated p38 MAPK.

Introduction to p38 MAPK Signaling and this compound

The p38 MAPK cascade is a key signaling pathway involved in inflammation, cell differentiation, and apoptosis.[5] Extracellular stimuli such as cytokines, growth factors, and environmental stressors like UV light or osmotic shock activate this pathway.[5][6][7][8] Activation of p38 MAPK occurs through phosphorylation at Threonine 180 and Tyrosine 182 by upstream kinases, primarily MKK3 and MKK6.[5][6] Once activated, phospho-p38 (p-p38) phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.

This compound is a selective inhibitor of p38 MAPK.[2] It effectively suppresses the production of inflammatory mediators such as TNFα, IL-6, and IL-10 in immune cells stimulated with LPS.[2] This makes this compound a valuable tool for studying the p38 MAPK pathway and a potential therapeutic agent for inflammatory diseases.

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.

Caption: p38 MAPK signaling cascade with this compound inhibition point.

Experimental Protocol: Western Blotting for p38 Phosphorylation

This protocol describes the treatment of a suitable cell line (e.g., macrophages, HEK293) with an inducer of p38 phosphorylation (e.g., LPS, anisomycin, or UV irradiation) in the presence or absence of this compound, followed by Western blot analysis.

Materials

-

Cell line responsive to p38 activation (e.g., RAW 264.7, THP-1, HEK293)

-

Cell culture medium and supplements

-

This compound

-

p38 activating agent (e.g., Lipopolysaccharide (LPS), Anisomycin, UV source)

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))[9][10]

-

Primary antibodies:

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

-

Rabbit or mouse anti-total p38 MAPK antibody

-

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Experimental Workflow

Caption: Western blotting workflow for p38 phosphorylation analysis.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a p38 activator (e.g., 1 µg/mL LPS for 30 minutes) to induce p38 phosphorylation. Include an untreated control group.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.[11]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Incubate the membrane with primary antibody against phospho-p38 MAPK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK or a loading control protein (e.g., GAPDH, β-actin).

-

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the phospho-p38 band should be normalized to the intensity of the total p38 band for each sample. The data can be presented in a table as follows:

| Treatment Group | This compound Conc. | Stimulant | Normalized p-p38/total p38 Ratio (Mean ± SD) | % Inhibition of Phosphorylation |

| Untreated Control | - | - | 1.00 ± 0.08 | N/A |

| Stimulated Control | - | + | 5.21 ± 0.45 | 0% |

| This compound | 1 µM | + | 2.65 ± 0.21 | 49.1% |

| This compound | 3 µM | + | 1.15 ± 0.12 | 97.4% |

| This compound | 10 µM | + | 0.98 ± 0.09 | 100.5% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for utilizing this compound as an inhibitor of the p38 MAPK pathway and for assessing its efficacy through Western blotting. This methodology is crucial for researchers in drug discovery and cell signaling to investigate the role of p38 MAPK in various physiological and pathological processes. The use of specific antibodies for both the phosphorylated and total forms of p38 allows for accurate quantification of the inhibitory effects of compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | p38 MAPK inhibitor | Inflammation | TNFα | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-p38 MAPK (Thr180/Tyr182) (28B10) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. p38 MAPK Isoform Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of SB 706504

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 706504 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It has demonstrated significant anti-inflammatory properties in in-vitro studies, particularly in the context of chronic obstructive pulmonary disease (COPD), by inhibiting the expression of pro-inflammatory genes in macrophages. These application notes provide a comprehensive guide for researchers planning to investigate the efficacy and pharmacokinetic profile of this compound in relevant in vivo animal models of inflammatory diseases. While specific in vivo studies on this compound are not extensively published, this document outlines recommended experimental protocols and data presentation formats based on established methodologies for similar compounds and disease models.

Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. This pathway is a key regulator of the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS). Upon activation, p38 MAPK phosphorylates downstream transcription factors, leading to the expression of a wide range of pro-inflammatory cytokines and chemokines. By inhibiting p38 MAPK, this compound effectively suppresses the production of these inflammatory mediators.

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Proposed In Vivo Animal Model Studies

The following sections outline proposed experimental designs for evaluating this compound in preclinical animal models. These protocols are based on standard methodologies in the field and should be adapted to specific research questions and institutional guidelines.

Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model

This acute model is suitable for assessing the anti-inflammatory efficacy of this compound in the lungs.

Experimental Protocol:

-

Animal Model: Male BALB/c mice (8-10 weeks old).

-

Acclimatization: House animals for at least one week under standard laboratory conditions.

-

Grouping:

-

Group 1: Vehicle control (e.g., saline) + Saline challenge.

-

Group 2: Vehicle control + LPS challenge.

-

Group 3: this compound (low dose) + LPS challenge.

-

Group 4: this compound (mid dose) + LPS challenge.

-

Group 5: this compound (high dose) + LPS challenge.

-

Group 6: Dexamethasone (positive control) + LPS challenge.

-

-

Drug Administration: Administer this compound or vehicle via oral gavage or intraperitoneal injection 1 hour prior to LPS challenge.

-

LPS Challenge: Administer LPS (e.g., 10 µg in 50 µL saline) via intranasal or intratracheal instillation.

-

Endpoint Analysis (24 hours post-challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential inflammatory cell counts (neutrophils, macrophages).

-

Cytokine Analysis: Measure levels of TNF-α, IL-6, and KC (murine IL-8 equivalent) in BAL fluid using ELISA or multiplex assays.

-

Histopathology: Perfuse and fix lungs for histological examination (H&E staining) to assess inflammatory cell infiltration and lung injury.

-

Cigarette Smoke (CS)-Induced COPD Model

This chronic model is more representative of human COPD and is suitable for evaluating the long-term therapeutic effects of this compound.

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

CS Exposure: Expose mice to whole-body cigarette smoke (e.g., 4 cigarettes/day, 5 days/week) for 3-6 months. Control animals are exposed to room air.

-

Drug Administration: Begin administration of this compound or vehicle (daily oral gavage) after the initial 2 months of CS exposure and continue for the remainder of the study.

-

Endpoint Analysis:

-

Pulmonary Function Tests: Measure lung function parameters (e.g., forced expiratory volume in 0.1 seconds (FEV0.1), forced vital capacity (FVC)) using a plethysmograph.

-

BAL Fluid Analysis: Assess inflammatory cell influx and cytokine levels as described in the LPS model.

-

Histopathology: Quantify emphysema (mean linear intercept) and small airway remodeling (goblet cell hyperplasia, smooth muscle thickness) in lung sections.

-

Data Presentation: Quantitative Data Summary

All quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid (LPS Model)

| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) |

| Vehicle + Saline | |||

| Vehicle + LPS | |||

| This compound (Low Dose) + LPS | |||

| This compound (Mid Dose) + LPS | |||

| This compound (High Dose) + LPS | |||

| Dexamethasone + LPS |

Table 2: Effect of this compound on Pro-inflammatory Cytokines in BAL Fluid (LPS Model)

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | KC (pg/mL) |

| Vehicle + Saline | |||

| Vehicle + LPS | |||

| This compound (Low Dose) + LPS | |||

| This compound (Mid Dose) + LPS | |||

| This compound (High Dose) + LPS | |||

| Dexamethasone + LPS |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |

| Intravenous | 1 | ||||

| Oral | 10 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel anti-inflammatory compound in an in vivo animal model.

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. By employing these standardized models and methodologies, researchers can effectively assess the therapeutic potential of this p38 MAPK inhibitor for inflammatory diseases such as COPD. It is imperative that all animal experiments are conducted in compliance with ethical guidelines and with the approval of the institutional animal care and use committee.

Application Notes and Protocols for SB 706504 in LPS-Stimulated Macrophage Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that mediates inflammatory responses. In the context of macrophage biology, the p38 MAPK pathway is a critical transducer of signals initiated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of this pathway in macrophages leads to the production and release of a variety of pro-inflammatory cytokines and chemokines. By targeting p38 MAPK, this compound offers a specific mechanism to modulate the inflammatory response of macrophages, making it a valuable tool for research into inflammatory diseases and for the development of novel anti-inflammatory therapeutics.

These application notes provide a comprehensive overview of the use of this compound in LPS-stimulated macrophage assays, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This interaction triggers a downstream signaling cascade that leads to the activation of several intracellular pathways, including the p38 MAPK pathway. Activated p38 MAPK phosphorylates and activates various transcription factors, which in turn translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

This compound acts as a selective inhibitor of p38 MAPK, with a reported IC50 value of 2.5 nM for the p38α isoform. By binding to and inhibiting the activity of p38 MAPK, this compound prevents the downstream phosphorylation events and subsequent activation of transcription factors. This leads to a reduction in the transcription and translation of key pro-inflammatory cytokine genes, thereby attenuating the inflammatory response of macrophages to LPS stimulation.

Notably, the inhibitory effects of this compound on inflammatory gene expression can be enhanced when used in combination with glucocorticoids like dexamethasone. While effectively suppressing the production of TNF-α, IL-6, and GM-CSF, this compound has been reported to have a lesser impact on the production of IL-8 and does not affect the transcription of IL-1β, IL-18, and CCL5, particularly when co-administered with dexamethasone. This selective inhibition highlights its potential for targeted immunomodulation.

Data Presentation

The following table summarizes the known effects of this compound on cytokine production in LPS-stimulated macrophages. This data is compiled from available literature and provides a basis for expected outcomes in experimental settings.

| Cytokine/Chemokine | Effect of this compound | Notes |

| TNF-α | Inhibition | Significant reduction in protein expression. |

| IL-6 | Inhibition | Significant reduction in protein expression. |

| GM-CSF | Inhibition | Reduction in protein expression. |

| IL-8 | Less Effect | Minimal to no significant inhibition observed. |

| IL-1β | No Effect | Transcription not affected, especially with dexamethasone. |

| IL-18 | No Effect | Transcription not affected, especially with dexamethasone. |

| CCL5 (RANTES) | No Effect | Transcription not affected, especially with dexamethasone. |

Experimental Protocols

Two detailed protocols are provided below: one for a commonly used macrophage-like cell line, RAW 264.7, and another for the isolation and stimulation of primary bone marrow-derived macrophages (BMDMs).

Protocol 1: Inhibition of Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a method to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in the murine macrophage cell line RAW 264.7 upon stimulation with LPS.

Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well cell culture plates, sterile

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.

-

-

Cell Seeding:

-

Harvest cells using a cell scraper and resuspend in fresh culture medium.

-

Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

-

After overnight incubation, carefully remove the medium from the wells.

-

Add 100 µL of fresh medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C and 5% CO2.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in culture medium (e.g., 200 ng/mL). The final concentration of LPS in the wells will be 100 ng/mL.

-

Following the pre-incubation with this compound, add 100 µL of the LPS working solution to each well (except for the unstimulated control wells).

-

To the unstimulated control wells, add 100 µL of fresh medium without LPS.

-

The final volume in each well will be 200 µL.

-

Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

-

Sample Collection and Analysis:

-

After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Store the supernatants at -80°C until analysis.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Protocol 2: Inhibition of Cytokine Production in LPS-Stimulated Primary Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for isolating murine bone marrow cells, differentiating them into macrophages, and subsequently assessing the effect of this compound on LPS-induced cytokine production.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

L-glutamine

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

ACK lysis buffer

-

70 µm cell strainer

-

Non-treated petri dishes (100 mm)

-

24-well cell culture plates, sterile

-

ELISA kits for mouse TNF-α, IL-6, and GM-CSF

Procedure:

-

Isolation and Culture of Bone Marrow Cells:

-

Euthanize a C57BL/6 mouse according to approved institutional guidelines.

-

Disinfect the hind legs with 70% ethanol.

-

Isolate the femur and tibia and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe into a sterile 50 mL conical tube.

-

Disperse the cell clumps by gentle pipetting and pass the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Resuspend the cell pellet in ACK lysis buffer for 1-2 minutes to lyse red blood cells.

-

Add 10 mL of RPMI-1640 to inactivate the ACK buffer and centrifuge again.

-

Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).

-

-

Differentiation of BMDMs:

-

Plate the bone marrow cells in 100 mm non-treated petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of differentiation medium.

-

Incubate at 37°C and 5% CO2.

-

On day 3, add 5 mL of fresh differentiation medium to each dish.

-

On day 6 or 7, the cells should be differentiated into adherent macrophages.

-

-

Cell Seeding for Assay:

-

Gently wash the differentiated BMDMs with PBS.

-

Add a cell dissociation solution (e.g., TrypLE) and incubate for a few minutes at 37°C to detach the cells.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the BMDMs into a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of culture medium (without M-CSF).

-

Incubate overnight at 37°C and 5% CO2.

-

-

Compound Treatment and LPS Stimulation:

-

Prepare this compound dilutions and a vehicle control as described in Protocol 1.

-

Remove the medium from the wells and add 400 µL of fresh medium containing the desired concentrations of this compound or vehicle control.

-

Pre-incubate for 1-2 hours.

-

Prepare a 5X LPS solution (e.g., 500 ng/mL).

-

Add 100 µL of the 5X LPS solution to each well for a final concentration of 100 ng/mL. Add 100 µL of medium to unstimulated control wells.

-

Incubate for 18-24 hours.

-

-

Sample Collection and Analysis:

-

Collect the supernatants and store them at -80°C.

-

Measure the concentrations of TNF-α, IL-6, and GM-CSF using specific ELISA kits.

-

Mandatory Visualization

Application Notes and Protocols for SB 706504 Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress, playing a key role in processes such as cytokine production, cell differentiation, apoptosis, and cell cycle progression. As such, this compound is a valuable tool for studying the physiological and pathological roles of the p38 MAPK pathway in various in vitro models. These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments.

Data Presentation

Table 1: Summary of this compound Treatment Conditions in Cell Culture

| Cell Type | Stimulus | Concentration | Treatment Duration | Observed Effect | Reference |

| Monocyte-Derived Macrophages (MDMs) | Lipopolysaccharide (LPS) | 3 µM | 6 hours | Significant reduction in IL-1β, IL-6, GM-CSF, TNFα, and IL-8 mRNA levels. | [1] |

| Alveolar Macrophages (AMs) from COPD patients | Lipopolysaccharide (LPS) | 3 µM | 6 hours | 67.4% inhibition of TNFα production. | [1] |

Table 2: General Recommendations for p38 MAPK Inhibitors (Context from related compounds like SB202190 and SB203580)

| Parameter | Recommended Range | Notes |

| Concentration | 1 - 50 µM | The optimal concentration is cell-type and endpoint dependent. It is recommended to perform a dose-response curve to determine the IC50 for the desired effect. For inhibition of cell migration, concentrations as low as 5 µM have been shown to be effective for related compounds. For significant inhibition of cell proliferation, concentrations up to 50 µM may be required. |

| Treatment Duration | 3 - 96 hours | Short-term treatments (3-6 hours) are often sufficient to observe effects on mRNA expression of downstream targets. Longer-term treatments (24-96 hours) may be necessary to observe effects on protein expression, cell proliferation, migration, or apoptosis. |

Experimental Protocols

Protocol 1: Inhibition of LPS-induced Cytokine Expression in Macrophages

This protocol details the steps for treating monocyte-derived macrophages (MDMs) with this compound to inhibit the inflammatory response induced by lipopolysaccharide (LPS).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Macrophage-colony stimulating factor (M-CSF) or phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents and equipment for qRT-PCR

Procedure:

-

Cell Culture and Differentiation:

-

Isolate PBMCs from healthy donor blood and culture them in complete RPMI-1640 medium.

-

Differentiate monocytes into macrophages by adding M-CSF (50 ng/mL) for 7 days. For THP-1 cells, induce differentiation with PMA (100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.

-

-

This compound Treatment:

-

Prepare a working solution of this compound in complete cell culture medium. A final concentration of 3 µM is a good starting point based on published data. Remember to include a vehicle control (DMSO) at the same final concentration as the this compound treatment.

-

Aspirate the old medium from the differentiated macrophages and add the medium containing this compound or the vehicle control.

-

Pre-incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in complete cell culture medium. A final concentration of 100 ng/mL is commonly used.

-

Add the LPS solution directly to the wells containing the this compound-treated and control cells.

-

Incubate the cells for 6 hours at 37°C in a CO2 incubator.

-

-

Endpoint Analysis (qRT-PCR):

-

After the 6-hour incubation, aspirate the medium and wash the cells once with cold PBS.

-

Lyse the cells directly in the culture plate using an appropriate RNA lysis buffer (e.g., TRIzol).

-

Proceed with RNA extraction according to the manufacturer's protocol.

-

Perform reverse transcription to generate cDNA, followed by quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target cytokines (e.g., IL-1β, IL-6, TNFα).

-

Mandatory Visualization

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols for SB 706504 in Primary Human Macrophage Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB 706504, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in experiments involving primary human macrophages. The protocols outlined below are designed to facilitate the investigation of inflammatory signaling pathways and the evaluation of the therapeutic potential of p38 MAPK inhibition in macrophage-mediated inflammatory responses.

Introduction

Primary human macrophages are crucial for studying innate immunity and the pathogenesis of inflammatory diseases. The p38 MAPK signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines and chemokines in these cells. This compound is a chemical inhibitor that specifically targets p38 MAPK, offering a valuable tool to dissect its role in macrophage function and to assess the anti-inflammatory effects of its inhibition. This document provides detailed protocols for the use of this compound in primary human macrophage cultures, along with expected outcomes and data presentation formats.

Mechanism of Action

This compound is an effective p38 MAPK inhibitor that suppresses the expression of inflammatory genes in macrophages.[1] In response to stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, a signaling cascade is initiated, leading to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream transcription factors, resulting in the increased expression of various pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[2] By inhibiting p38 MAPK, this compound effectively blocks this inflammatory cascade.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on cytokine production and gene expression in LPS-stimulated primary human macrophages.

Table 1: Inhibition of Pro-inflammatory Cytokine Secretion by this compound

| Cytokine | Stimulus | This compound Concentration | Incubation Time | Percent Inhibition (Approx.) | Reference |

| TNF-α | LPS (10 ng/mL) | 3 µM | 6 hours | 67.4% | [3] |

| GM-CSF | LPS (10 ng/mL) | 3 µM | 6 hours | Significant Reduction | [2] |

| IL-6 | LPS (10 ng/mL) | 3 µM | 6 hours | Significant Reduction | [2] |

| IL-8 | LPS (10 ng/mL) | 3 µM | 6 hours | Less Effect | [2] |

Table 2: Modulation of Inflammatory Gene Expression by this compound

| Gene | Stimulus | This compound Concentration | Incubation Time | Fold Change in Expression (Approx.) | Reference |

| IL-1β mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |

| IL-6 mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |

| GM-CSF mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |

| TNF-α mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |

| IL-8 mRNA | LPS | 3 µM | 6 hours | Significantly Reduced | [3] |

| CCL5 mRNA | LPS | Not specified | Not specified | No Effect | [2] |

| IL-18 mRNA | LPS | Not specified | Not specified | No Effect | [2] |

Experimental Protocols

Protocol 1: Isolation and Differentiation of Primary Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the generation of macrophages from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

6-well tissue culture plates

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

-

Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).

-

Seed the monocytes in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL.

-

To differentiate monocytes into macrophages, supplement the culture medium with 50 ng/mL of human M-CSF.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 7 days. Replace the culture medium with fresh M-CSF-containing medium every 2-3 days.

-

After 7 days, the adherent cells will have differentiated into monocyte-derived macrophages (MDMs) and are ready for experiments.

Protocol 2: Treatment of MDMs with this compound and LPS Stimulation

This protocol details the treatment of differentiated macrophages with this compound followed by stimulation with LPS.

Materials:

-

Differentiated MDMs in 6-well plates (from Protocol 1)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Complete RPMI 1640 medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to the desired final concentrations (e.g., 0.1, 1, 3, 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

-

Aspirate the culture medium from the differentiated MDMs and wash the cells once with warm PBS.

-

Add 1 mL of complete RPMI 1640 medium containing the desired concentration of this compound or vehicle (DMSO) to each well.

-

Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Following the pre-incubation, add LPS to the wells to a final concentration of 10 ng/mL to stimulate the macrophages.

-

Incubate the cells for the desired time period (e.g., 6 hours for gene expression analysis or 24 hours for cytokine secretion analysis) at 37°C in a 5% CO2 incubator.

-

After the incubation period, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for gene expression or western blot analysis, respectively.

Mandatory Visualization

Signaling Pathway Diagram

Caption: p38 MAPK signaling pathway inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for this compound treatment of primary macrophages.

References

Application Notes and Protocols for SB 706504

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 706504 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in a variety of inflammatory diseases. This compound has been shown to effectively suppress the production of pro-inflammatory cytokines in various cell types, making it a valuable tool for research in immunology, inflammation, and drug discovery. These application notes provide detailed information on the procurement of this compound, its mechanism of action, and protocols for its use in key cellular assays.

Supplier and Purchasing Information

This compound can be procured from a variety of chemical suppliers. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis with purity data.

| Supplier | Catalog Number | Purity | Additional Information |

| Axon Medchem | Axon 2444 | --- | --- |

| Single Nuclei | B4937-10 | --- | --- |

| TargetMol | T6684 | --- | --- |

| CP Lab Safety | --- | 98% | CAS: 911110-38-8 |

| MedchemExpress | HY-12056 | --- | --- |

| Tocris Bioscience | 5040 | ≥98% (HPLC) | --- |

| APExBIO | A8633 | --- | --- |

| AbMole BioScience | M5644 | ≥99.0% | --- |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H19F3N8O |

| Molecular Weight | 492.46 g/mol |

| CAS Number | 911110-38-8 |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activity of p38 MAPK. The p38 MAPK cascade is a key signaling pathway activated by cellular stressors and inflammatory cytokines. Upon activation, a series of phosphorylation events leads to the activation of downstream transcription factors, which in turn regulate the expression of various pro-inflammatory genes. By inhibiting p38 MAPK, this compound blocks this cascade, leading to a reduction in the production of inflammatory mediators.

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol details a cell-based assay to evaluate the efficacy of this compound in inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Murine or human macrophage cell line (e.g., RAW 264.7, THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (for dissolving this compound)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

-

Pre-treatment with this compound: Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO). Incubate for 1 hour at 37°C.

-

LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 10 µL of sterile PBS.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of p38 MAPK in stimulated cells.

Materials:

-

Macrophage cell line

-

Complete cell culture medium

-

LPS

-

This compound

-

DMSO

-

PBS

-

6-well cell culture plates

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed macrophages in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle control for 1 hour, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against p38 MAPK and its effect on cytokine production.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| p38α MAPK IC50 | 2.5 nM | In vitro kinase assay | [1] |

| TNFα Production Inhibition | Significant at 3 µM | LPS-stimulated monocyte-derived macrophages (MDMs) | [1] |

| IL-6 Production Inhibition | Significant at 3 µM | LPS-stimulated MDMs | [1] |

| GM-CSF Production Inhibition | Significant at 3 µM | LPS-stimulated MDMs | [1] |

| IL-1β mRNA Reduction | Significant at 3 µM | LPS-stimulated MDMs | [1] |

| IL-8 Production | Less effect | LPS-stimulated MDMs | [1] |

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAPK signaling pathway in inflammatory processes. The provided protocols offer a starting point for researchers to study its effects in relevant cellular models. It is recommended to optimize the experimental conditions, such as compound concentration and incubation times, for each specific cell type and experimental setup.

References

Application Notes and Protocols for SB 706504 in MAPK Signaling Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SB 706504, a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), in studies related to MAPK signaling in various disease contexts. Detailed protocols for key experiments are provided to facilitate the investigation of inflammatory responses and other cellular processes regulated by the p38 MAPK pathway.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the p38 MAPK, a key kinase involved in cellular responses to stress and inflammatory signals. Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and cancer.[1] this compound serves as a valuable research tool for elucidating the role of p38 MAPK in these pathologies and for the preclinical evaluation of p38 MAPK inhibition as a therapeutic strategy.

Data Presentation: Quantitative Profile of this compound

For ease of comparison, the following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target | Notes |

| IC50 | 2.5 nM | p38α MAPK | Demonstrates high potency for the primary target. |

| Selectivity | >5 µM | Other kinases (except JNK1) | Exhibits high selectivity against a panel of other kinases. |

| JNK1 IC50 | 5 µM | JNK1 | Shows some off-target activity at higher concentrations. |

| Effective Concentration | 3 µM | Macrophages | Concentration shown to significantly reduce inflammatory gene expression.[1] |

Signaling Pathway

The p38 MAPK signaling cascade is a central pathway in the cellular response to inflammatory cytokines and environmental stress. The pathway is initiated by the activation of upstream kinases (MAP3Ks and MAP2Ks) which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2C (MEF2C), and cAMP response element-binding protein (CREB).[2][3][4][5] This leads to the regulation of gene expression, resulting in the production of pro-inflammatory cytokines and other cellular responses. This compound exerts its effect by binding to and inhibiting the kinase activity of p38 MAPK, thereby blocking these downstream signaling events.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on MAPK signaling in disease models, particularly focusing on inflammatory responses in macrophages.

Experimental Workflow Overview

The general workflow for investigating the effects of this compound involves cell culture, treatment with the inhibitor and a pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS), followed by analysis of downstream signaling events and cellular responses.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SB 706504 Concentration In Vitro

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of SB 706504, a selective p38 MAPK inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). Its primary mechanism of action is to block the activity of the p38 MAPK enzyme, which is a key regulator of cellular responses to inflammatory stimuli and stress. By inhibiting p38 MAPK, this compound effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Q2: What is the recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is to perform a dose-response curve ranging from 1 nM to 10 µM. The reported IC50 value for p38α is 2.5 nM. However, the optimal concentration will vary depending on the cell type, stimulus, and the specific endpoint being measured.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO up to 100 mM. To prepare a 10 mM stock solution, dissolve 4.92 mg of this compound (MW: 492.46 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: Is this compound stable in cell culture media?

A4: While specific stability data in various cell culture media is not extensively published, it is best practice to prepare fresh dilutions of this compound in your experimental media from the DMSO stock solution for each experiment. Avoid prolonged storage of the compound in aqueous solutions.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is a selective p38 MAPK inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. The ATP-binding pocket of kinases is conserved, which can lead to inhibition of other kinases. It is advisable to consult kinase selectivity profiling data if available for the specific batch of the compound you are using. To minimize off-target effects, use the lowest effective concentration determined from your dose-response experiments.

Q6: Can this compound be used in combination with other compounds?

A6: Yes, the effects of this compound on suppressing pro-inflammatory gene and protein expression can be enhanced when used in combination with dexamethasone. A synergistic effect has been observed in studies with monocyte-derived macrophages.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No or weak inhibition of p38 MAPK activity | Inefficient cell lysis and protein extraction. | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Ensure samples are kept on ice. |

| Low abundance of phosphorylated p38 MAPK. | Stimulate cells with a known p38 MAPK activator (e.g., LPS, anisomycin) as a positive control. Increase the amount of protein loaded for Western blotting. | |

| Poor antibody performance for Western blotting. | Use a validated phospho-specific p38 MAPK antibody and optimize the antibody concentration and incubation time. | |